HAV 3C Protease P1 and P4 Residue Preference
The substrate sequence of DABCYL-Gly-Leu-Arg-Thr-Gln-Ser-Phe-Ser-EDANS contains a Gln at P1 and Leu at P4, which are critical for efficient cleavage by HAV 3C protease. Substitution of these residues with alanine dramatically reduces catalytic efficiency [1]. This quantitative preference underscores the importance of using a sequence-matched substrate over generic alanine-substituted or non-optimized FRET peptides.
| Evidence Dimension | Catalytic efficiency reduction upon alanine substitution |
|---|---|
| Target Compound Data | Contains Gln at P1 and Leu at P4 (optimal residues) |
| Comparator Or Baseline | Alanine substitution at P1 or P4 in 2B/2C peptide |
| Quantified Difference | Ala at P1: 100-fold decrease in kcat/Km; Ala at P4: 10-fold decrease |
| Conditions | Recombinant HAV 3C protease; continuous fluorescence quench assay; pH dependence analysis (pKa = 6.2 ± 0.2) |
Why This Matters
This quantifies the sequence-dependent catalytic efficiency and validates the choice of a substrate bearing native-like P1 and P4 residues for robust HAV 3C activity detection.
- [1] Jewell DA, Swietnicki W, Dunn BM, et al. Hepatitis A virus 3C proteinase substrate specificity. Biochemistry. 1992;31(34):7862-7869. View Source
